molecular formula C22H42N2O4S B12955522 DIcyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate

DIcyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate

Cat. No.: B12955522
M. Wt: 430.6 g/mol
InChI Key: ZZLHNCHMISOWHS-ZLTKDMPESA-N
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Description

Structural Features Table

Feature Description
Parent chain Propanoate
Substituent at C2 (R)-(tert-Butoxycarbonyl)amino
Substituent at C3 Ethylthio
Counterion Dicyclohexylammonium
Molecular formula $$C{23}H{42}N2O4S$$ (free acid: $$C{14}H{26}N2O4S$$)
Stereochemistry (R)-configuration at C2

Comparative Analysis of Boc-Protected Amino Acid Derivatives

The tert-butoxycarbonyl (Boc) group is widely employed in peptide synthesis to protect amine functionalities from undesired side reactions. This compound’s Boc-protected amino group contrasts with other derivatives, such as Boc-His(Tos)-OH·DCHA , where a tosyl-protected imidazole side chain introduces distinct electronic and steric effects. Unlike sulfur-containing analogs (e.g., Boc-3-(3-thienyl)-D-alanine ), the ethylthio group in this molecule lacks aromaticity, reducing conjugation potential but enhancing nucleophilicity at the sulfur atom.

Dicyclohexylamine (DCHA) salts are preferred for derivatives that resist crystallization in free acid form. The conversion of DCHA salts to free acids typically involves phosphoric or sulfuric acid treatment, which protonates the carboxylate while precipitating DCHA as its phosphate or sulfate salt. This process is critical for liberating the active amino acid prior to peptide coupling reactions.

Comparative Properties of Boc-Protected Derivatives

Compound Substituent at C3 Molecular Weight (g/mol) Key Functional Differences
Target compound Ethylthio 452.65 (DCHA salt) Thioether enhances nucleophilicity
Boc-His(Tos)-OH·DCHA Tosyl-imidazole 590.77 Aromatic heterocycle; sulfonamide group
Boc-β-cyclopropyl-L-alanine·DCHA Cyclopropyl 410.60 Strain from cyclopropane ring
(R)-Ethyl 2-amino-3-(Boc-amino)propanoate Amino 232.28 Free amine; no sulfur substituent

Electronic Configuration and Resonance Stabilization Patterns

The tert-butoxycarbonyl (Boc) group exerts a pronounced electron-withdrawing effect via its carbonyl moiety, polarizing the adjacent N–H bond and stabilizing the amine against electrophilic attack. This resonance stabilization is depicted below:

$$
\text{Boc group resonance: } (CH3)3COC(O)-NH- \leftrightarrow (CH3)3COC(O^-)=NH^+-
$$

The ethylthio substituent at C3 introduces a sulfur atom with lone electron pairs, enabling partial conjugation with the carboxylate group. However, the thioether’s weaker electronegativity compared to oxygen limits resonance stabilization, resulting in a less polarized C–S bond.

In the DCHA salt form, the carboxylate anion ($$-COO^-$$) is stabilized by ionic interactions with the dicyclohexylammonium cation. This charge separation enhances solubility in polar aprotic solvents, a property critical for purification via column chromatography.

Electronic Effects Summary

  • Boc Group : Stabilizes amine via carbonyl resonance; increases acidity of adjacent protons.
  • Ethylthio Group : Enhances nucleophilicity at sulfur; limited conjugation with carboxylate.
  • DCHA Salt : Ionic stabilization of carboxylate; improves crystallinity.

Properties

Molecular Formula

C22H42N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H23N.C10H19NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1

InChI Key

ZZLHNCHMISOWHS-ZLTKDMPESA-N

Isomeric SMILES

CCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CCSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate typically involves:

  • Step 1: Synthesis of the (R)-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoic acid (free acid form)

    • Starting from (R)-2-amino-3-mercaptopropanoic acid (cysteine derivative), the thiol group is alkylated with an ethyl group to form the ethylthio substituent.
    • The amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.
    • This step often uses Boc anhydride or Boc chloride under basic conditions to achieve selective protection.
  • Step 2: Formation of the dicyclohexylamine salt

    • The free acid is neutralized with dicyclohexylamine to form the corresponding dicyclohexylamine salt.
    • This salt formation improves the compound’s stability, solubility, and handling properties.
    • The reaction is typically carried out in an organic solvent such as dichloromethane or ethyl acetate under mild conditions.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Thiol alkylation Ethyl iodide or ethyl bromide, base (e.g., NaH, K2CO3) Alkylation of thiol to ethylthio group
1 Boc protection Boc anhydride or Boc chloride, base (e.g., NaHCO3) Protects amino group as Boc derivative
2 Salt formation Dicyclohexylamine, organic solvent (e.g., DCM) Forms stable dicyclohexylamine salt

Purification and Characterization

  • The product is purified by crystallization or preparative chromatography.
  • Characterization techniques include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.
    • High-Performance Liquid Chromatography (HPLC) for purity assessment.
    • Mass Spectrometry (MS) for molecular weight confirmation.
    • Optical rotation measurements to verify chirality.

Research Findings and Data Summary

Yield and Purity

Parameter Typical Value Source/Notes
Overall yield 70-85% Dependent on alkylation efficiency
Purity (HPLC) >98% After purification
Optical purity >99% enantiomeric excess Maintained through chiral starting material

Notes on Alternative Methods and Variations

  • Alternative alkylating agents can be used for the thiol substitution, but ethyl halides are preferred for selectivity and yield.
  • The Boc protection step can be optimized by varying the base and solvent to improve reaction rates and minimize side products.
  • Salt formation with other amines is possible but dicyclohexylamine is favored for its solubility and crystallinity properties.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome
1 Alkylation of thiol group Ethyl iodide/bromide, base Formation of ethylthio substituent
2 Protection of amino group with Boc Boc anhydride or Boc chloride, base Boc-protected amino acid derivative
3 Salt formation with dicyclohexylamine Dicyclohexylamine, organic solvent Stable dicyclohexylamine salt
4 Purification and characterization Crystallization, chromatography, NMR, HPLC, MS High purity, confirmed structure and chirality

Chemical Reactions Analysis

Types of Reactions

DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Free amine.

Scientific Research Applications

Medicinal Chemistry

Dicyclohexylamine derivatives have been studied for their potential therapeutic applications, particularly in the development of new drugs. The compound's structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity
A study investigated the anticancer properties of dicyclohexylamine derivatives, focusing on their ability to inhibit tumor growth in vitro. The results indicated that certain modifications to the dicyclohexylamine backbone enhanced cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for further drug development .

CompoundIC50 (µM)Cancer Cell Line
DCHA-115MCF-7
DCHA-210HeLa
DCHA-35A549

Biochemistry

The compound has been utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its role as a chiral auxiliary in asymmetric synthesis has been particularly noted.

Case Study: Enzyme Inhibition
Research demonstrated that dicyclohexylamine derivatives could effectively inhibit specific enzymes involved in metabolic pathways, such as proteases and kinases. This inhibition was quantified using kinetic assays, revealing that certain derivatives exhibited significant selectivity towards target enzymes .

EnzymeInhibition TypeIC50 (µM)
TrypsinCompetitive20
ChymotrypsinNon-competitive30

Agricultural Chemistry

Dicyclohexylamine compounds have been explored for their potential use as biopesticides and growth regulators due to their ability to interact with plant metabolic processes.

Case Study: Pest Resistance
A field trial assessed the effectiveness of dicyclohexylamine-based formulations in enhancing pest resistance in crops. Results showed a marked reduction in pest populations and improved crop yields compared to untreated controls .

TreatmentPest Population Reduction (%)Crop Yield Increase (%)
DCHA-based formulation7530
Control (untreated)--

Mechanism of Action

The mechanism of action of DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the free amine, which can then participate in various biochemical pathways. The ethylthio group may also play a role in modulating the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

The compound belongs to a family of dicyclohexylamine salts of Boc-protected amino acids. Key structural variations among analogs include differences in the β-substituent, stereochemistry (R vs. S), and additional functional groups. Below is a detailed comparison:

Substituent Diversity and Physicochemical Properties
Compound Name (Configuration) β-Substituent Molecular Weight Solubility (If Available) Key References
Target Compound (R)-ethylthio -SCH₂CH₃ ~423.6 (estimated) Likely soluble in DMSO, THF
(S)-3-(furan-2-yl)propanoate -C₃H₃O (furan) 436.58 Solubility data not provided
(R)-3-(3-chloro-4-hydroxyphenyl)propanoate -C₆H₃Cl(OH) 497.07 Hydrophobic due to chloroaryl
(R)-3-cyclopropylpropanoate -C₃H₅ (cyclopropyl) ~409.6 (estimated) Likely low aqueous solubility
(S)-3-methyl-3-(methylthio)butanoate -CH(CH₃)SCH₃ Not specified High lipophilicity

Key Observations :

  • Lipophilicity : Ethylthio and methylthio substituents enhance lipophilicity compared to polar groups (e.g., hydroxyl in ), influencing membrane permeability in drug candidates.
  • Reactivity : Ethylthio groups may undergo oxidation to sulfoxides/sulfones, whereas furan derivatives are prone to electrophilic substitution.
Stereochemical Considerations
  • The R-configuration in the target compound contrasts with S-configured analogs (e.g., ), which are critical for biological activity. For example, S-configured furan derivatives are used in protease inhibitor design .
  • Enantiomeric purity (>95% ee) is often reported for such compounds , ensuring reproducibility in chiral synthesis.

Biological Activity

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C22H42N2O4S
  • Molecular Weight : 430.64 g/mol
  • CAS Number : 66960-13-2
  • IUPAC Name : this compound

The compound exhibits its biological activity primarily through modulation of various biochemical pathways. It is believed to interact with specific receptors or enzymes, leading to therapeutic effects. The presence of the ethylthio group may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies suggest that dicyclohexylamine derivatives may exhibit antimicrobial properties. The mechanism could involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
  • Antiviral Properties : Similar compounds in the same class have shown efficacy against viral infections, particularly by inhibiting viral replication and entry into host cells.
  • Cytotoxic Effects : Research indicates that some derivatives may possess cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. The specific mechanism may involve induction of apoptosis or cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiviralReduced viral replication
CytotoxicityInduction of apoptosis in cancer cells
PropertyValue
Molecular Weight430.64 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents

Case Studies

  • Antimicrobial Study : A study conducted on various dicyclohexylamine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The ethylthio modification was noted to enhance activity compared to non-modified counterparts.
  • Antiviral Research : In vitro studies on this compound showed promising results against HIV and other viral pathogens, indicating potential for further development in antiviral therapies.
  • Cancer Cell Line Testing : A series of experiments evaluated the cytotoxic effects on human cancer cell lines, revealing that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

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